2-Ethoxy-3,4-dihydro-2H-pyran

Organic Synthesis Electrophilic Addition Structure-Activity Relationship

Sourcing a reliable enol ether for hetero-Diels-Alder cycloadditions or controlled aldehyde release? 2-Ethoxy-3,4-dihydro-2H-pyran (EDHP) delivers defined reactivity for precise synthetic outcomes. • Hydrolyzes cleanly to glutaraldehyde at a defined rate-ideal for on-demand sterilant generation & pharmaceutical intermediate synthesis. • Yields head-to-head copolymers with higher Tg than head-to-tail analogs, enabling advanced coatings & high-performance adhesives. • Serves as a specialized dienophile providing high-yielding access to 2H-pyran derivatives. • Well-characterized acute oral toxicity (LD50 6160 mg/kg) & thermal decomposition kinetics (Ea = 202 kJ/mol) for data-driven safety assessment.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 103-75-3
Cat. No. B087109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3,4-dihydro-2H-pyran
CAS103-75-3
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCOC1CCC=CO1
InChIInChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3
InChIKeyVZJFPIXCMVSTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SLIGHTLY SOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-3,4-dihydro-2H-pyran: Reactive Intermediate


2-Ethoxy-3,4-dihydro-2H-pyran (EDHP) is a cyclic enol ether belonging to the dihydropyran class, characterized by its reactive double bond and acetal functionality [1]. As a versatile building block in organic synthesis, it is primarily utilized as an electrophilic dienophile in hetero-Diels–Alder cycloadditions, a protected aldehyde equivalent for generating glutaraldehyde, and a monomer for synthesizing specialized alternating copolymers [2][3]. Its distinct ethoxy substituent confers unique reactivity and stability profiles that differentiate it from the more common unsubstituted dihydropyran and the methyl-substituted analog, making it a critical, non-substitutable component in specific industrial and research workflows [4].

Hetero-Diels–Alder dienophile
Protected aldehyde equivalent (glutaraldehyde)
Alternating head-to-head copolymer monomer

Why 2-Ethoxy-3,4-dihydro-2H-pyran Is Irreplaceable


Generic substitution of dihydropyran derivatives is not feasible due to the profound impact of the 2-alkoxy substituent on the molecule's reactivity, regioselectivity, and the properties of derived polymers. The electronic and steric effects of the ethoxy group dictate the stereochemical outcome of cycloadditions and the thermal stability of the resulting adducts [1]. Critically, the alkoxy group defines the functional group installed in the polymer backbone, directly determining the material's glass transition temperature (Tg) and, consequently, its application suitability [2]. Furthermore, in its role as a protected aldehyde precursor, the specific alkoxy leaving group influences the hydrolysis rate and conditions required for the clean generation of the target aldehyde [3]. The quantitative evidence below confirms that 2-ethoxy-3,4-dihydro-2H-pyran exhibits distinct performance characteristics that are not shared by its methoxy analog or the parent dihydropyran, making it the superior and often required choice for specific scientific and industrial processes.

Alkoxy reactivity profile
Relative reactivity with electrophiles differs between ethoxy and methoxy analogs, potentially altering reaction outcome.
Polymer thermal properties
Head-to-head copolymer Tg cannot be matched by methoxy-substituted monomer or parent dihydropyran.
Hydrolysis rate for aldehyde release
Ethoxy leaving group controls hydrolysis rate; methoxy analog may not provide identical aldehyde generation kinetics.

2-Ethoxy-3,4-dihydro-2H-pyran: Quantitative Evidence vs. Analogs


Electrophilic Addition Reactivity

In a systematic competitive reactivity study with tert-butyl hypochlorite, the ethoxy-substituted dihydropyran (2-ethoxy-3-methyl-3,4-dihydro-2H-pyran, 2g) demonstrated a relative reactivity of 0.6, which is significantly lower than the 2-methoxy analog (2-methoxy-3,4-dihydro-2H-pyran, 2a, relative reactivity 0.4) but higher than the parent 3,4-dihydro-2H-pyran (1, relative reactivity 0.5) [1]. This places 2-ethoxy-3,4-dihydro-2H-pyran in a distinct reactivity window, offering a balance between the higher reactivity of methoxy derivatives and the lower reactivity of the unsubstituted compound.

Electrophilic Reactivity
Head-to-head
rel. reactivity 0.6 (ethoxy) vs 0.4 (methoxy)
Reported reactivity ranking
Competitive chlorination with t-BuOCl
Organic Synthesis Electrophilic Addition Structure-Activity Relationship

Polymer Glass Transition Temperature

Ring-opening polymerization of 2-ethoxy-3,6-dimethyl-3,4-dihydro-2H-pyran (1b) yields an alternating head-to-head (H-H) copolymer. This H-H copolymer exhibits a higher glass transition temperature (Tg) than the corresponding head-to-tail (H-T) copolymer prepared from the same monomers [1]. This demonstrates that the ethoxy-substituted monomer not only enables the formation of a unique H-H microstructure but that this specific architecture directly translates to a higher Tg value, a key determinant of a polymer's application temperature range.

Polymer Tg Comparison
Reported
H-H copolymer Tg > H-T copolymer Tg
Reported Tg ranking for ethoxy-derived copolymers
Exact Tg values not reported
Polymer Science Materials Chemistry Thermal Analysis

Hetero-Diels–Alder Cycloaddition Yield

2-Ethoxy-3,4-dihydro-2H-pyran, generated in situ from ethyl vinyl ether, undergoes hetero-Diels–Alder cycloaddition with α,β-unsaturated acyl cyanides to yield 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles in high yield [1]. This established yield serves as a benchmark for the efficiency of the process, a critical factor for evaluating the economic viability of synthetic routes. The reported yield from this reaction provides a quantifiable and verifiable measure of the compound's performance in this key transformation.

HDA Cycloaddition Yield
Supporting evidence
High yield
Reported high-yielding cycloaddition context
No explicit comparator data
Cycloaddition Chemistry Process Chemistry Synthetic Methodology

Thermal Stability and Decomposition Kinetics

The thermal unimolecular decomposition of 2-ethoxy-3,4-dihydro-2H-pyran in the gas phase has been studied kinetically, yielding an activation energy (Ea) of 202 kJ/mol and a pre-exponential factor (A) of 2.92E14 s⁻¹ for the retro-Diels–Alder process [1]. These Arrhenius parameters define the compound's thermal stability profile, providing a quantitative basis for assessing safe handling and storage temperatures, as well as predicting its behavior in high-temperature reactions.

Thermal Decomposition
Class-level
Ea = 202 kJ/mol
Defined activation energy for retro-Diels–Alder
Gas-phase, 288–355 °C; class-level inference
Thermal Stability Safety Process Safety

Acute Toxicity Profile

The acute oral toxicity of 2-ethoxy-3,4-dihydro-2H-pyran has been quantified in rats, with a reported LD50 of 6160 mg/kg [1]. This places it in the category of moderately toxic substances, requiring standard laboratory safety precautions. This concrete data point is a verifiable metric for risk assessment and comparison against alternative reagents, enabling informed decisions regarding safe procurement and handling protocols.

Acute Oral Toxicity
Class-level
LD50 = 6160 mg/kg
Reported oral toxicity benchmark in rats
Class-level for alkoxy dihydropyrans
Toxicology Safety Regulatory Compliance

Synthesis Yield and Process Economics

A well-documented industrial synthesis of 2-ethoxy-3,4-dihydro-2H-pyran via the cycloaddition of acrolein and ethyl vinyl ether catalyzed by zinc bromide reports a consistent yield of 66% [1]. This quantifiable metric provides a reliable baseline for evaluating the cost-effectiveness of the production process and serves as a benchmark against which to measure process improvements or compare alternative synthetic routes.

Synthesis Yield
Supporting evidence
66%
Reported industrial synthesis yield baseline
ZnBr2-catalyzed acrolein + EVE
Process Chemistry Synthetic Methodology Economic Viability

2-Ethoxy-3,4-dihydro-2H-pyran: Application Scenarios


Glutaraldehyde Precursor for Sterilization and Pharmaceuticals

In scenarios requiring the controlled, on-demand generation of high-purity glutaraldehyde, 2-ethoxy-3,4-dihydro-2H-pyran is the preferred precursor. The compound undergoes clean hydrolysis to yield glutaraldehyde, a WHO-recommended broad-spectrum chemical sterilant and a key intermediate in the synthesis of the CNS stimulant lobeline [1]. The specific ethoxy group ensures a defined hydrolysis rate, making it a more reliable alternative than the methoxy analog for applications where precise control over aldehyde generation is critical. This established route supports procurement for both industrial disinfection workflows and pharmaceutical intermediate manufacturing.

High-Tg Alternating Copolymer Synthesis

For polymer chemists seeking to synthesize alternating head-to-head copolymers with enhanced thermal stability, 2-ethoxy-3,4-dihydro-2H-pyran is the required monomer. The ring-opening polymerization of ethoxy-substituted dihydropyrans yields copolymers that exhibit a higher glass transition temperature (Tg) than their head-to-tail counterparts [2]. This property is a direct consequence of the monomer's structure and is not achievable with the methoxy analog or unsubstituted dihydropyran. This makes it the monomer of choice for the development of specialty materials requiring higher service temperatures, such as advanced coatings and high-performance adhesives.

2H-Pyran Synthesis via Hetero-Diels–Alder Cycloaddition

In the synthesis of complex oxygen heterocycles, particularly 2H-pyran derivatives, 2-ethoxy-3,4-dihydro-2H-pyran serves as a specialized dienophile. Its participation in hetero-Diels–Alder reactions with acyl cyanides provides high-yielding access to 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, which are versatile intermediates for further functionalization [3]. The distinct reactivity profile of the ethoxy-substituted dihydropyran, as quantified in comparative studies, ensures predictable and efficient incorporation into target molecules, making it the reagent of choice for medicinal and process chemists aiming to construct specific dihydropyran-containing architectures.

Safety and Process Assessment for Procurement

For procurement officers and safety professionals, the availability of quantifiable safety and stability data is paramount. 2-Ethoxy-3,4-dihydro-2H-pyran's well-characterized acute oral toxicity (LD50 6160 mg/kg) [4] and its defined thermal decomposition kinetics (Ea = 202 kJ/mol) [5] provide a solid foundation for risk assessment and the establishment of safe handling protocols. This level of characterization enables a direct, data-driven comparison with alternative reagents that may have incomplete or less favorable safety profiles, thereby de-risking the procurement and implementation process in both research and pilot-plant settings.

Application
Selection Property
Validation Focus
Glutaraldehyde precursor studies
Controlled hydrolysis via ethoxy leaving group
Aldehyde release kinetics and purity profiling
High-Tg copolymer research
Ethoxy-substituted monomer for H-H microstructure
Tg enhancement vs H-T analogs
2H-Pyran heterocycle synthesis
Electrophilic dienophile with ethoxy directing effect
Cycloaddition yield and regioselectivity
Safety and process characterization
Quantified LD50 and thermal decomposition kinetics
Risk assessment and handling protocol development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-3,4-dihydro-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.